

A Comparative Guide to the FT-IR Spectrum of 2-Tetrahydrofuroic Acid

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Compound of Interest

Compound Name: **2-Tetrahydrofuroic Acid**

Cat. No.: **B147727**

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This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **2-Tetrahydrofuroic acid**. The interpretation is supported by a comparison with the spectra of analogous cyclic carboxylic acids, namely cyclopentanecarboxylic acid and the amino acid proline. This document serves as a practical resource for the structural characterization of **2-Tetrahydrofuroic acid**, a crucial intermediate in the synthesis of various pharmaceuticals.

FT-IR Spectral Data Comparison

The FT-IR spectrum of **2-Tetrahydrofuroic acid** is characterized by the vibrational modes of its carboxylic acid and saturated five-membered ether ring (tetrahydrofuran) functionalities. The following table summarizes the expected and observed FT-IR absorption bands for **2-Tetrahydrofuroic acid** and compares them with the experimental data for cyclopentanecarboxylic acid and proline.

| Vibrational Mode | Functional Group | 2-Tetrahydrofuroic Acid (Expected Wavenumber, cm^{-1}) ** | Cyclopentanecarboxylic Acid (Observed Wavenumber, cm^{-1}) | Proline (Observed Wavenumber, cm^{-1}) ** |
|--------------------------|-----------------------------|---|--|---|
| O-H Stretch | Carboxylic Acid | 3300-2500 (broad) | Broad absorption in the 3300-2500 region | ~2980 (N-H stretch) |
| C-H Stretch | Aliphatic (CH_2) | 2990-2850 | 2960-2870 | 2956-2938 |
| C=O Stretch | Carboxylic Acid | 1760-1690 | ~1700 | ~1600 (asymmetric COO^- stretch) |
| CH_2 Scissoring | Alkane | ~1465 | ~1470 | 1446-1483 |
| C-O Stretch | Carboxylic Acid/Ether | 1320-1210 (acid), 1150-1085 (ether) | 1300-1200 | Not distinctly reported |
| O-H Bend | Carboxylic Acid | 1440-1395 and 950-910 | Not distinctly reported | Not applicable |
| C-O-C Stretch | Cyclic Ether | 1150-1085 | Not applicable | Not applicable |

Interpretation of the 2-Tetrahydrofuroic Acid Spectrum

The FT-IR spectrum of **2-Tetrahydrofuroic acid** is distinguished by several key absorption bands:

- O-H Stretching: A very broad and intense absorption band is expected between 3300 and 2500 cm^{-1} . This is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[1][2][3][4]
- C-H Stretching: Sharp peaks in the $2990-2850 \text{ cm}^{-1}$ region are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the tetrahydrofuran ring.[1]

- C=O Stretching: A strong, sharp absorption band between 1760 and 1690 cm^{-1} corresponds to the carbonyl (C=O) stretching of the carboxylic acid group. The exact position can indicate the extent of hydrogen bonding.[2][3][4][5]
- C-O Stretching: The spectrum will also feature C-O stretching vibrations. A band in the 1320-1210 cm^{-1} range is characteristic of the C-O bond in the carboxylic acid, while the C-O-C stretching of the ether in the tetrahydrofuran ring is expected to appear between 1150 and 1085 cm^{-1} .[4][6]

Comparison with Alternatives

- Cyclopentanecarboxylic Acid: This molecule serves as a good comparison as it contains a five-membered ring and a carboxylic acid group, but lacks the ether oxygen. Its spectrum will show the characteristic broad O-H and sharp C=O stretches of a carboxylic acid, similar to **2-Tetrahydrofuroic acid**. However, it will lack the distinct C-O-C stretching band of the ether.
- Proline: As a cyclic amino acid, proline exists as a zwitterion in the solid state. Its FT-IR spectrum is therefore different. Instead of a broad O-H stretch, it shows N-H stretching bands around 2980 cm^{-1} . The carboxylate group (COO^-) exhibits asymmetric and symmetric stretching vibrations, typically around 1600 cm^{-1} and 1410 cm^{-1} , respectively, which is at a lower wavenumber than the C=O stretch of a carboxylic acid.

Experimental Protocol: FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)

This protocol outlines the steps for acquiring an FT-IR spectrum of a solid sample, such as **2-Tetrahydrofuroic acid**, using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

- Fourier-Transform Infrared (FT-IR) Spectrometer
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- Potassium bromide (KBr), spectroscopy grade

- Spatula
- Sample (e.g., **2-Tetrahydrofuroic acid**)
- Infrared lamp (optional)

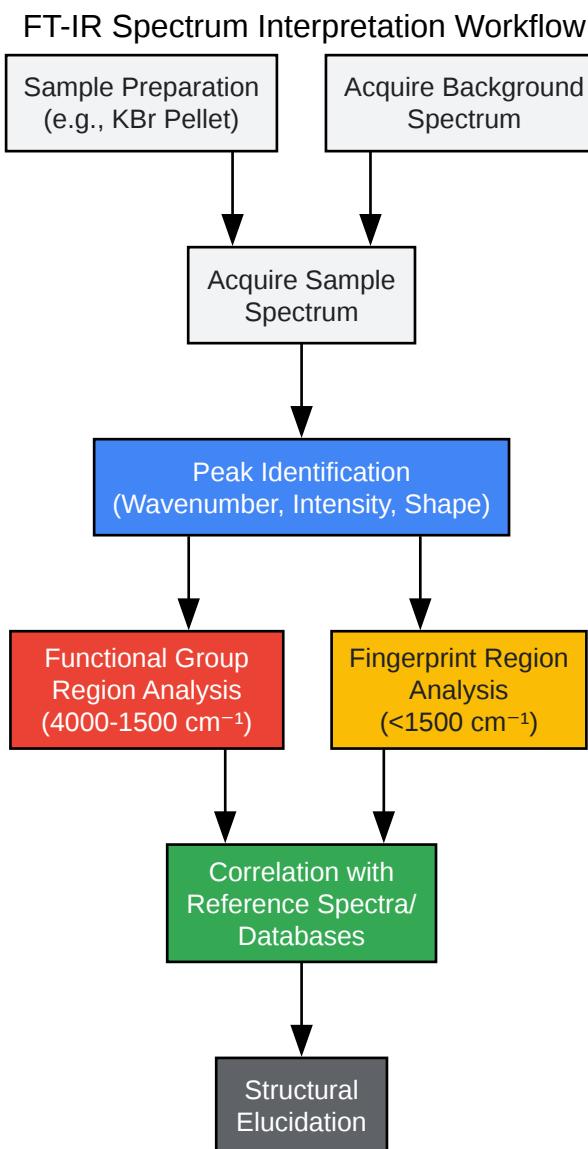
Procedure:

- Drying: Gently grind approximately 100-200 mg of KBr in an agate mortar to a fine powder. If necessary, dry the KBr in an oven or under an infrared lamp to remove any absorbed water, which can interfere with the spectrum in the O-H region.
- Sample Preparation: Add 1-2 mg of the solid sample to the ground KBr in the mortar.
- Mixing: Gently mix the sample and KBr with the pestle for about 1-2 minutes until a homogeneous mixture is obtained. Avoid excessive grinding, which can sometimes induce changes in the sample's crystalline structure.
- Pellet Formation:
 - Transfer a small amount of the mixture into the pellet-forming die.
 - Ensure the surface of the powder is level.
 - Place the die into the hydraulic press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Spectrum Acquisition:
 - Carefully remove the KBr pellet from the die.
 - Place the pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum.

- The typical scanning range is 4000-400 cm^{-1} .^[7]
- Data Analysis:
 - Process the acquired spectrum to identify the wavenumbers of the absorption peaks.
 - Correlate the observed peaks with known vibrational frequencies of functional groups to interpret the spectrum.

FT-IR Spectrum Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting an FT-IR spectrum.



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Caption: A flowchart outlining the key steps in the interpretation of an FT-IR spectrum.

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